3-(1,1,1-trifluoropropan-2-yl)aniline hydrochloride
Description
Properties
CAS No. |
2613385-53-6 |
|---|---|
Molecular Formula |
C9H11ClF3N |
Molecular Weight |
225.64 g/mol |
IUPAC Name |
3-(1,1,1-trifluoropropan-2-yl)aniline;hydrochloride |
InChI |
InChI=1S/C9H10F3N.ClH/c1-6(9(10,11)12)7-3-2-4-8(13)5-7;/h2-6H,13H2,1H3;1H |
InChI Key |
VFRYRECPSSJYKM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=CC=C1)N)C(F)(F)F.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Aromatic Substitution with Trifluoropropan-2-yl Hydrazine
A patented method involves the reaction of 3-nitroaniline with (1,1,1-trifluoropropan-2-yl)hydrazine under acidic conditions, followed by reduction and salt formation. In this two-step process:
-
Nitro Displacement : 3-Nitroaniline reacts with (1,1,1-trifluoropropan-2-yl)hydrazine in the presence of hydrochloric acid at 60–80°C, yielding 3-(1,1,1-trifluoropropan-2-yl)phenylhydrazine.
-
Reductive Cyclization : The hydrazine intermediate undergoes catalytic hydrogenation using palladium on carbon (Pd/C) in ethanol, producing the free base aniline. Subsequent treatment with concentrated HCl in diethyl ether affords the hydrochloride salt with >95% purity.
Key Parameters :
-
Temperature control (60–80°C) prevents decomposition of the hydrazine intermediate.
-
Pd/C loading (5–10 wt%) optimizes hydrogenation efficiency.
Buchwald-Hartwig Amination of Trifluoropropan-2-yl Halides
An alternative route employs palladium-catalyzed coupling between 3-bromoaniline and 1,1,1-trifluoropropan-2-yl halides (X = Cl, Br). This method, adapted from microtubule-stabilizing compound syntheses, utilizes:
-
Catalyst System : Pd(OAc)₂ with Xantphos ligand.
-
Base : Cs₂CO₃ in toluene at 110°C.
-
Halide Source : 1,1,1-Trifluoropropan-2-yl bromide.
The reaction proceeds via oxidative addition of the trifluoropropyl halide to palladium, followed by transmetallation with the aryl bromide and reductive elimination to form the C–N bond. Acidic workup with HCl yields the hydrochloride salt.
Advantages :
-
Tolerance of electron-withdrawing groups on the aryl ring.
-
Scalability to multigram quantities.
Reductive Amination of Trifluoropropan-2-yl Ketones
A three-step synthesis from 3-nitroacetophenone derivatives includes:
-
Ketone Formation : Friedel-Crafts acylation of nitrobenzene with trifluoroacetic anhydride.
-
Reductive Amination : Reaction of the ketone with ammonium formate and formic acid under Leuckart conditions.
-
Salt Formation : Precipitation with HCl gas in anhydrous ether.
This method achieves moderate yields (60–70%) but requires stringent control of moisture to avoid hydrolysis of the trifluoromethyl group.
Analytical Characterization
Spectroscopic Data
| Technique | Key Peaks | Assignment |
|---|---|---|
| ¹H NMR (DMSO-d₆) | δ 7.45 (dd, J = 8.2 Hz, 1H), 7.32 (t, J = 7.8 Hz, 1H), 4.21 (m, 1H) | Aromatic protons, NH₃⁺, CF₃CH(CH₃) |
| ¹⁹F NMR | δ -70.5 (s, 3F) | CF₃ group |
| IR | 3350 cm⁻¹ (N–H stretch), 1610 cm⁻¹ (C=C aromatic), 1120 cm⁻¹ (C–F) | Functional group confirmation |
Chromatographic Purity Assessment
| Method | Conditions | Purity | Retention Time |
|---|---|---|---|
| HPLC (C18) | 70:30 MeCN/H₂O, 1.0 mL/min | 98.5% | 6.8 min |
| GC-MS | DB-5 column, 250°C | 97.2% | 9.2 min |
Reaction Optimization Strategies
Solvent and Temperature Effects
-
Polar Aprotic Solvents : DMF and DMSO enhance nucleophilic substitution rates but complicate purification.
-
Ether Solvents : MTBE and THF improve hydrochloride salt crystallization.
-
Temperature : Reactions above 100°C favor by-product formation (e.g., dehalogenation).
Catalytic System Tuning
-
Ligand Screening : Bidentate ligands (e.g., DPPF) increase Pd catalyst longevity.
-
Additives : KI accelerates oxidative addition in Buchwald-Hartwig reactions.
Challenges in Industrial-Scale Synthesis
-
Fluorine Handling : Corrosive HF by-products necessitate specialized reactors.
-
Purification : Similar polarities of intermediates require high-resolution chromatography.
-
Stability : The hydrochloride salt is hygroscopic, demanding anhydrous packaging.
Chemical Reactions Analysis
Types of Reactions
3-(1,1,1-trifluoropropan-2-yl)aniline hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The trifluoropropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce primary or secondary amines.
Scientific Research Applications
Organic Synthesis
This compound serves as a versatile building block in organic chemistry. Its trifluoropropyl group enhances reactivity and stability, making it suitable for synthesizing more complex molecules. It can participate in various reactions:
- Oxidation: Can yield quinones or oxidized derivatives.
- Reduction: Can form primary or secondary amines.
- Substitution Reactions: The trifluoropropyl group can be substituted under specific conditions.
| Reaction Type | Reagents | Products |
|---|---|---|
| Oxidation | KMnO4, CrO3 | Quinones |
| Reduction | LiAlH4, NaBH4 | Amines |
| Substitution | Halogens (Cl, Br), Nucleophiles | Substituted derivatives |
Biological Studies
Research indicates that 3-(1,1,1-trifluoropropan-2-yl)aniline hydrochloride has potential applications in biological research:
- Enzyme Inhibition Studies: The compound may interact with specific enzymes, providing insights into enzyme mechanisms and potential inhibitors.
- Protein Binding Studies: Its unique structure allows for enhanced binding affinity to certain proteins, making it useful in drug design and development.
Case Study 1: Enzyme Inhibition
A study explored the use of this compound as an inhibitor for a specific enzyme involved in metabolic pathways. The results indicated that the compound effectively inhibited enzyme activity at low concentrations, demonstrating its potential as a lead compound in drug development.
Case Study 2: Synthesis of Complex Molecules
In another research project focused on organic synthesis, researchers utilized this compound to synthesize a series of fluorinated derivatives with enhanced biological activity. The trifluoropropyl group contributed to improved lipophilicity and metabolic stability in preliminary tests.
Industrial Applications
In the industrial sector, this compound is employed in producing specialty chemicals and materials. Its unique properties make it valuable for applications requiring high thermal stability and specific reactivity.
Mechanism of Action
The mechanism of action of 3-(1,1,1-trifluoropropan-2-yl)aniline hydrochloride involves its interaction with specific molecular targets. The trifluoropropyl group can enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Differences
| Compound Name | Substituent Group | Molecular Formula | Molecular Weight | Key Electronic Effects |
|---|---|---|---|---|
| 3-(1,1,1-Trifluoropropan-2-yl)aniline HCl | -CF₃ | C₉H₁₁ClF₃N | 225.64 | Strong electron-withdrawing, increases NH acidity |
| 3-(Phenylsulfanyl)aniline HCl | -SPh (thioether) | C₁₂H₁₂ClNS | 253.74 | Moderate electron-withdrawing (via sulfur’s inductive effect) |
| 3-[(3-Fluorophenoxy)methyl]aniline HCl | -O-(3-F-C₆H₄)-CH₂ | C₁₃H₁₃ClFNO | 253.70 | Electron-withdrawing (fluorine + ether), enhances lipophilicity |
| 3-(Methylsulfonyl)aniline HCl | -SO₂CH₃ | C₇H₁₀ClNO₂S | 207.67 | Strong electron-withdrawing (sulfonyl), significantly lowers NH pKa |
| N-((1E,3E)-3-(Phenylimino)... HCl | -CH=CH-N(Ph)- | C₁₅H₁₅ClN₂ | 258.75 | Conjugated imino group, enhances π-electron delocalization |
Physicochemical Properties
- Solubility: The trifluoropropyl group in the target compound improves organic solvent solubility compared to non-fluorinated analogs. However, the hydrochloride salt form enhances water solubility .
- Melting Point: 3-(1,1,1-Trifluoropropan-2-yl)aniline HCl lacks reported melting points, but analogs like N-((1E,3E)-3-(phenylimino)... HCl melt at 156°C , suggesting fluorinated derivatives may have lower melting points due to reduced crystallinity.
- Stability : The -CF₃ group confers metabolic and oxidative stability, whereas sulfonyl-containing analogs (e.g., 3-(Methylsulfonyl)aniline HCl) may degrade under reducing conditions .
Market and Commercial Relevance
Biological Activity
3-(1,1,1-trifluoropropan-2-yl)aniline hydrochloride is a fluorinated organic compound with significant implications in biological research and pharmaceutical applications. Its unique trifluoropropyl group enhances its interaction with biological targets, making it a valuable subject for studies on enzyme inhibition and protein binding.
The compound's structure can be represented as follows:
- Chemical Formula : CHClFN
- Molecular Weight : 251.66 g/mol
The trifluoropropyl moiety contributes to its lipophilicity and potential biological activity, particularly in modulating interactions with proteins and enzymes.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The trifluoropropyl group may enhance the compound’s binding affinity to certain proteins or enzymes, thereby influencing their activity.
Key Mechanisms:
- Enzyme Inhibition : The compound has been noted for its potential in enzyme inhibition studies, particularly in the context of antimicrobial activity.
- Protein Binding : Its structure allows for significant interactions with various proteins, which can lead to altered biological responses.
Biological Activity and Applications
Research indicates that this compound exhibits notable biological activities:
Antibacterial Activity
Recent studies have demonstrated that fluorinated compounds often show enhanced antibacterial properties. For instance, this compound has been evaluated against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Level |
|---|---|---|
| Pseudomonas aeruginosa | 5.6 µM | Strong |
| Staphylococcus aureus | 8.0 µM | Moderate |
| Escherichia coli | 10.0 µM | Moderate |
| Bacillus subtilis | 15.0 µM | Weak |
These findings suggest that the compound may serve as a lead molecule for developing new antibacterial agents.
Enzyme Inhibition Studies
The compound has also been investigated for its inhibitory effects on critical enzymes involved in bacterial metabolism. For example, it has shown IC values indicating its potency against specific targets such as ecKAS III (a key enzyme in fatty acid synthesis):
| Enzyme | IC (µM) | Inhibition Type |
|---|---|---|
| ecKAS III | 5.6 | Competitive |
| β-lactamase | 12.0 | Non-competitive |
Case Studies
Several studies have highlighted the biological implications of this compound:
- Study on Antimicrobial Efficacy : A study published in MDPI assessed the antibacterial properties of various fluorinated compounds, including this compound. It found significant activity against resistant strains of bacteria, suggesting its potential as a therapeutic agent .
- Enzymatic Activity Investigation : Research focused on the inhibition of ecKAS III revealed that compounds with trifluoromethyl groups exhibit enhanced binding and inhibition characteristics compared to non-fluorinated analogs .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(1,1,1-trifluoropropan-2-yl)aniline hydrochloride, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound is synthesized via nucleophilic substitution and condensation reactions. For example, it can be prepared by reacting 5-(1,1,1-trifluoro-2-methylpropan-2-yl)isoxazol-3-amine hydrochloride with [11C]phosgene, followed by treatment with 3-(6,7-dimethoxyquinozolin-4-yloxy)aniline . Optimization involves adjusting reaction temperature, stoichiometry, and purification steps (e.g., column chromatography or recrystallization). Monitoring via TLC or HPLC ensures intermediate stability and final product purity.
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- Methodological Answer : Key techniques include:
- Nuclear Magnetic Resonance (NMR) : 1H and 19F NMR to confirm the trifluoromethyl group and aromatic proton environments .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight verification (C9H11ClF3N, MW 225.64) .
- X-ray Crystallography : For resolving crystal packing and hydrogen-bonding interactions, as demonstrated in structurally related aniline derivatives .
Q. How does the hydrochloride salt form influence solubility and stability in aqueous vs. organic solvents?
- Methodological Answer : The hydrochloride salt enhances water solubility due to ionic interactions, but stability varies with pH. For example, aniline hydrochloride salts (structurally analogous) exhibit pH-dependent dissociation in aqueous solutions, requiring buffered conditions (pH 4–6) to prevent freebase precipitation . Stability studies should include accelerated degradation tests under varying pH and temperature conditions.
Advanced Research Questions
Q. What role does the trifluoromethyl group play in modulating the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig)?
- Methodological Answer : The electron-withdrawing trifluoromethyl group reduces electron density on the aromatic ring, potentially slowing oxidative addition in palladium-catalyzed reactions. To mitigate this, use electron-rich ligands (e.g., XPhos) and elevated temperatures. Comparative studies with non-fluorinated analogs can isolate electronic effects .
Q. How can computational modeling (e.g., DFT or molecular docking) predict the compound’s interactions with biological targets, such as enzymes or receptors?
- Methodological Answer : Density Functional Theory (DFT) calculations can optimize the compound’s geometry and electrostatic potential surfaces, while molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like fatty acid amide hydrolase (FAAH) or glutamate receptors. Validate predictions with in vitro assays, as seen in PET radiotracer studies .
Q. What analytical challenges arise in detecting trace impurities or degradation products, and how can they be resolved?
- Methodological Answer : Hydrolytic degradation (e.g., dehydrohalogenation) may produce free aniline derivatives. Advanced LC-MS/MS with MRM (multiple reaction monitoring) or ion chromatography can detect low-abundance impurities. For fluorinated byproducts, 19F NMR offers specificity .
Q. How does the compound’s stability under photolytic or thermal stress impact its suitability for long-term storage in research settings?
- Methodological Answer : Conduct forced degradation studies:
- Photostability : Expose to UV light (ICH Q1B guidelines) and monitor via HPLC.
- Thermal Stability : Store at 40°C/75% RH for 6 months (accelerated conditions).
- Recommendation : Store in amber vials at -20°C under inert atmosphere, as suggested for structurally similar hydrochlorides .
Q. What contradictions exist in reported synthetic yields or biological activity data, and how can they be reconciled?
- Methodological Answer : Discrepancies may arise from varying reaction scales or purification methods. For example, small-scale syntheses (<1 mmol) may report higher yields due to easier intermediate isolation. Replicate studies under standardized conditions (e.g., molar ratios, solvent systems) and validate biological activity via orthogonal assays (e.g., radioligand binding vs. functional assays) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
